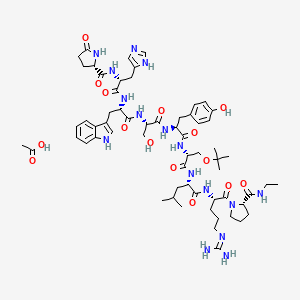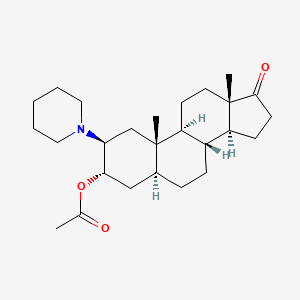
DES(1-methylpiperidinium)-17-oxo vecuronium
Overview
Description
Vecuronium bromide, also known as DES(1-methylpiperidinium)-17-oxo vecuronium, is a non-depolarising neuromuscular blocking agent . It is chemically designated as the aminosteroid 1-(3α, 17β-diacetoxy-2β piperidino-5α-androstan-16β-yl)-1 methylpiperidinium bromide .
Synthesis Analysis
Vecuronium bromide has been prepared starting from the commercially available 3β-hydroxy-5α-androstan-17-one (epiandrosterone), implementing some modifications to a traditional synthetic procedure . A careful NMR study allowed the complete assignment of the N NMR signals of vecuronium bromide and its synthetic intermediates .Molecular Structure Analysis
The crystal and molecular structure of vecuronium bromide has been determined by single-crystal X-ray diffraction analysis . The observed axial conformation of the A ring acetoxy and piperidinyl substituents at positions 2 and 3 of the steroid skeleton is also present in solution, as indicated by NMR experiments .Physical And Chemical Properties Analysis
Vecuronium bromide is a nondepolarizing neuromuscular blocking agent of intermediate duration . Its chemical formula is C 34 H 57 BrN 2 O 4 with a molecular weight of 637.73 .Mechanism of Action
Target of Action
DES(1-methylpiperidinium)-17-oxo vecuronium, also known as vecuronium bromide, is a nondepolarizing neuromuscular blocking agent . Its primary targets are the cholinergic receptors at the motor end-plate . These receptors play a crucial role in transmitting signals from nerve cells to muscle cells, enabling muscle contraction.
Mode of Action
Vecuronium bromide acts by competing for cholinergic receptors at the motor end-plate . By binding to these receptors, it prevents acetylcholine, a neurotransmitter, from attaching to the receptors and triggering muscle contraction. This results in muscle relaxation and paralysis . The antagonism to acetylcholine is inhibited and neuromuscular block is reversed by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine .
Biochemical Pathways
The primary biochemical pathway affected by vecuronium bromide is the neuromuscular transmission pathway . By blocking the action of acetylcholine at the neuromuscular junction, vecuronium bromide disrupts the normal sequence of electrical signal transmission from the nerve to the muscle, leading to muscle relaxation and paralysis .
Pharmacokinetics
The pharmacokinetics of vecuronium bromide involve its distribution and elimination from the body. The time to onset of paralysis decreases and the duration of maximum effect increases with increasing vecuronium doses . Under balanced anesthesia, the time to recovery to 25% of control (clinical duration) is approximately 25 to 40 minutes after injection and recovery is usually 95% complete approximately 45 to 65 minutes after injection of intubating dose .
Result of Action
The primary result of vecuronium bromide’s action is muscle relaxation and paralysis . This is achieved by blocking the action of acetylcholine, a neurotransmitter that normally triggers muscle contraction . This makes vecuronium bromide useful as an adjunct to general anesthesia, to facilitate endotracheal intubation and to provide skeletal muscle relaxation during surgery or mechanical ventilation .
Action Environment
The action of vecuronium bromide can be influenced by various environmental factors. For instance, the neuromuscular blocking action of vecuronium is slightly enhanced in the presence of potent inhalation anesthetics . If vecuronium is first administered more than 5 minutes after the start of the inhalation of enflurane, isoflurane, or halothane, or when steady-state has been achieved, the intubating dose of vecuronium may be decreased by approximately 15% .
Advantages and Limitations for Lab Experiments
One of the main advantages of DES(1-methylpiperidinium)-17-oxo vecuronium is its specificity for nAChRs. This makes it a valuable tool for studying the mechanisms of neurotransmission and synaptic plasticity. However, its effects on the central nervous system can complicate the interpretation of results. Additionally, its potential for causing respiratory depression and muscle weakness limits its use in certain experiments.
Future Directions
There are several potential future directions for research on DES(1-methylpiperidinium)-17-oxo vecuronium. One area of interest is its potential use as a therapeutic agent for neurological disorders. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, it may have potential as a treatment for neuromuscular disorders such as myasthenia gravis. Another area of interest is the development of new derivatives of this compound with improved properties, such as increased specificity or reduced central nervous system effects. Overall, this compound is a promising compound with significant potential for advancing our understanding of the nervous system and developing new therapies for neurological disorders.
Scientific Research Applications
DES(1-methylpiperidinium)-17-oxo vecuronium has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been used to study the mechanisms of neurotransmission, synaptic plasticity, and neuronal excitability. This compound has also been used to investigate the effects of neuromuscular blocking agents on the central nervous system.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
DES(1-methylpiperidinium)-17-oxo vecuronium possesses all of the characteristic pharmacological actions of nondepolarizing neuromuscular blocking agents . It acts by competing for cholinergic receptors at the motor end-plate . The antagonism to acetylcholine is inhibited and neuromuscular block is reversed by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine .
Cellular Effects
In the cellular context, this compound influences cell function by inducing relaxation of the skeletal muscles . This facilitates surgery and endotracheal intubation
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to cholinergic receptors at the motor end-plate . This competitive binding inhibits the action of acetylcholine, leading to muscle relaxation . The neuromuscular blocking action of vecuronium is slightly enhanced in the presence of potent inhalation anesthetics .
Temporal Effects in Laboratory Settings
The time to onset of paralysis decreases and the duration of maximum effect increases with increasing vecuronium doses . Under balanced anesthesia, the time to recovery to 25% of control (clinical duration) is approximately 25 to 40 minutes after injection and recovery is usually 95% complete approximately 45 to 65 minutes after injection of intubating dose .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . The ED90 (dose required to produce 90% suppression of the muscle twitch response with balanced anesthesia) has averaged 0.057 mg/kg
Metabolic Pathways
It is known to interact with acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine
Transport and Distribution
It is known to act at the motor end-plate, suggesting it is transported to this location
Subcellular Localization
It is known to act at the motor end-plate, suggesting it localizes to this part of the cell
properties
IUPAC Name |
[(2S,3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-2-piperidin-1-yl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41NO3/c1-17(28)30-23-15-18-7-8-19-20-9-10-24(29)25(20,2)12-11-21(19)26(18,3)16-22(23)27-13-5-4-6-14-27/h18-23H,4-16H2,1-3H3/t18-,19-,20-,21-,22-,23-,25-,26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBLBBBSJGPRGX-SSHVMUOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CCC3C4CCC(=O)C4(CCC3C2(CC1N5CCCCC5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2CC[C@H]3[C@@H]4CCC(=O)[C@]4(CC[C@@H]3[C@]2(C[C@@H]1N5CCCCC5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18668-29-6 | |
| Record name | DES(1-methylpiperidinium)-17-oxo vecuronium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018668296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18668-29-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DES(1-METHYLPIPERIDINIUM)-17-OXO VECURONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XX24TX476 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



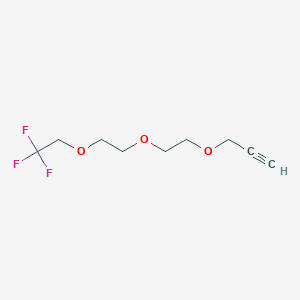

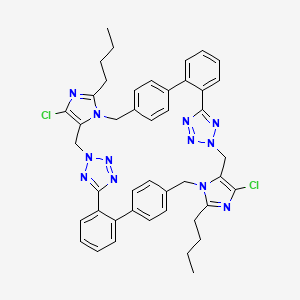

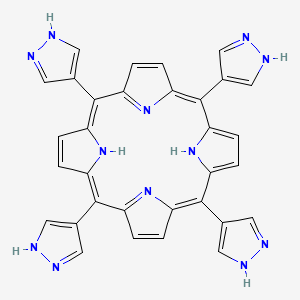


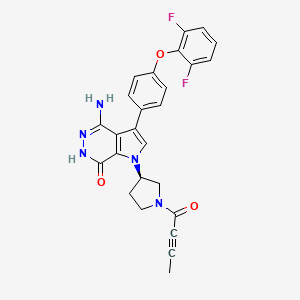
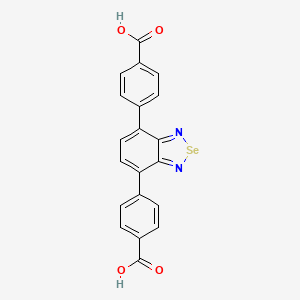
![N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)acetamide](/img/structure/B3324456.png)
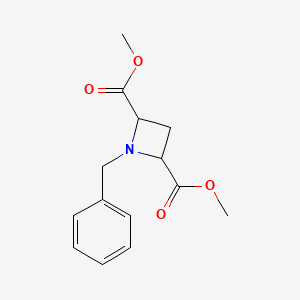
![1,1'-Bitricyclo[3.3.1.13,7]decane, 3,3',5,5',7,7'-hexakis(4-bromophenyl)-](/img/structure/B3324474.png)

